
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is a chemical compound with the molecular formula C15H22BKN6. It is a white crystalline solid that is soluble in polar solvents, including water and several alcohols . This compound is known for its role as a ligand in coordination chemistry, where it binds to metals in a facial manner, specifically as a Scorpionate ligand .
Métodos De Preparación
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is synthesized by reacting potassium borohydride with 3,5-dimethylpyrazole. During this reaction, hydrogen gas is evolved as each pyrazole reacts with the boron. The reaction becomes more challenging with each successive 3,5-dimethylpyrazolyl due to increased steric hindrance around the boron . The required dimethylpyrazole is obtained by condensing hydrazine and acetylacetone .
Análisis De Reacciones Químicas
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of the borohydride group.
Substitution Reactions: The compound can undergo substitution reactions where the pyrazolyl groups are replaced by other ligands.
Coordination Reactions: It acts as a ligand, coordinating with metals to form complexes.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride involves its role as a ligand. The three nitrogen centers in the pyrazolyl groups that are not bonded to boron act as active binding sites. These sites coordinate with metals, forming stable complexes. The methyl groups on the pyrazolyl rings increase steric hindrance, allowing only one ligand to bind to a metal, leaving other coordination sites available for catalysis .
Comparación Con Compuestos Similares
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is unique due to the presence of methyl groups on the pyrazolyl rings, which provide steric protection and influence the coordination behavior. Similar compounds include:
Potassium Tris(pyrazol-1-yl)borohydride: Lacks the methyl groups, leading to different steric and electronic properties.
Potassium Tris(4-methylpyrazol-1-yl)borohydride: Has methyl groups at different positions, affecting its coordination chemistry.
These differences highlight the unique properties of this compound in terms of steric hindrance and coordination behavior.
Propiedades
Número CAS |
17567-17-8 |
|---|---|
Fórmula molecular |
C15H22BKN6 |
Peso molecular |
336.29 g/mol |
Nombre IUPAC |
potassium;tris(3,5-dimethylpyrazol-1-yl)boranuide |
InChI |
InChI=1S/C15H22BN6.K/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22;/h7-9,16H,1-6H3;/q-1;+1 |
Clave InChI |
NTWZGFNSHCFHIJ-UHFFFAOYSA-N |
SMILES |
[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
SMILES isomérico |
[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
SMILES canónico |
[BH-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



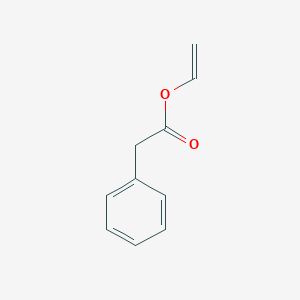


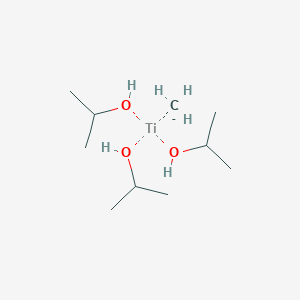
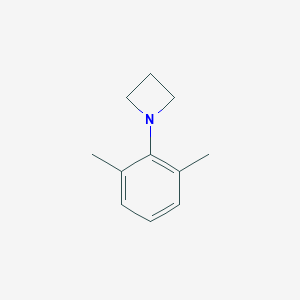
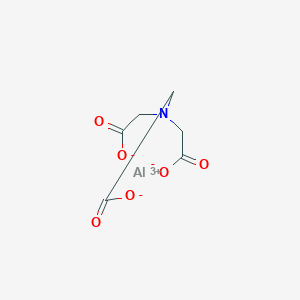
![3-[2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-5-methoxy-1,3-benzoselenazol-3-yl]propane-1-sulfonate](/img/structure/B102322.png)

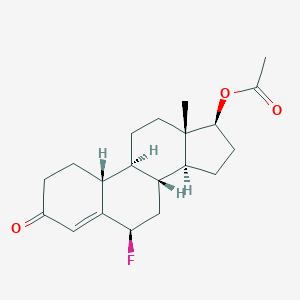
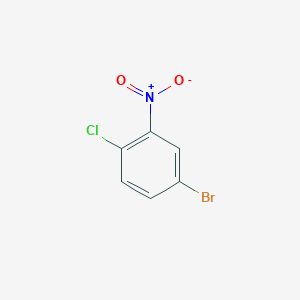

![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
